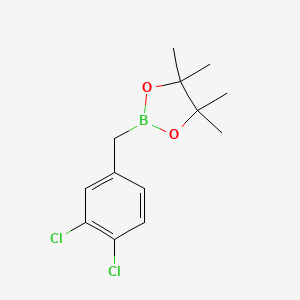![molecular formula C16H16N2O3 B13675457 2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a pyridine ring fused with an imidazole ring, along with methoxy groups attached to the phenyl and pyridine rings. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction proceeds through a cyclization process to form the imidazo[1,2-a]pyridine core. The reaction conditions often include heating and the use of polar solvents such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde derivatives, while reduction of the imidazo[1,2-a]pyridine core can produce dihydroimidazo[1,2-a]pyridine derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine
- 3-(4-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Uniqueness
2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-12-6-7-18-10-13(17-16(18)9-12)11-4-5-14(20-2)15(8-11)21-3/h4-10H,1-3H3 |
InChIキー |
OXGKRKQCVDDQRM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


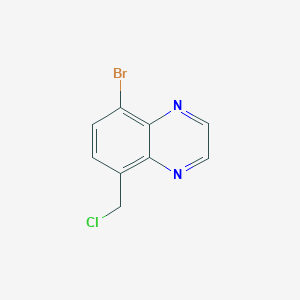


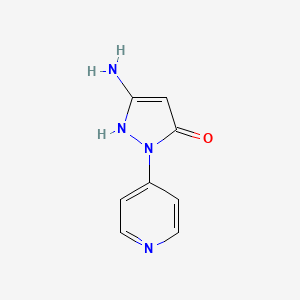
![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
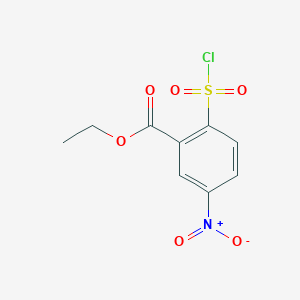
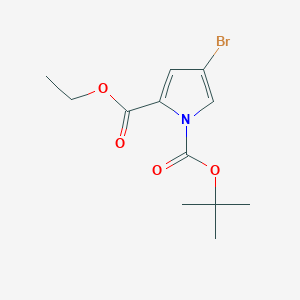

![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
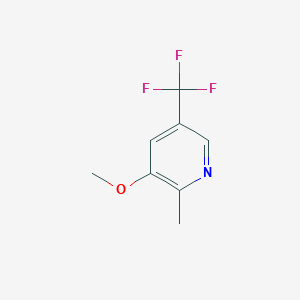
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)

